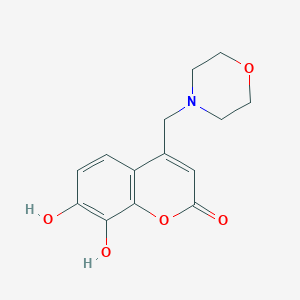

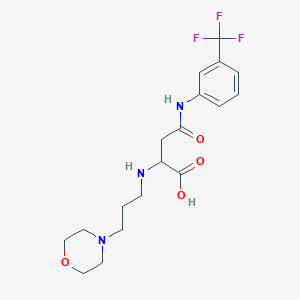

7,8-Dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

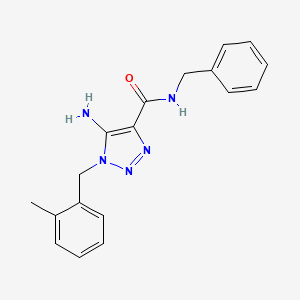

“7,8-Dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one” is a chemical compound with the molecular formula C14H15NO5 . It is a derivative of coumarin, a type of heterocyclic compound . The compound has a molecular weight of 277.27 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO4/c16-11-1-2-12-10 (7-14 (17)19-13 (12)8-11)9-15-3-5-18-6-4-15/h1-2,7-8,16H,3-6,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.27 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique

Morpholine Catalyzed Synthesis

A study highlighted the one-pot multicomponent synthesis of compounds containing the chromene core, catalyzed by morpholine. This approach emphasizes reducing hazardous materials use, simplicity, and cost-effectiveness, showcasing the compound's potential in green chemistry applications (Heravi, Zakeri, & Mohammadi, 2011).

DNA-PK Inhibitor Development

Research into DNA-dependent protein kinase (DNA-PK) inhibitors for cancer treatment has utilized derivatives of this compound. One study developed a key precursor for DNA-PK inhibitors, demonstrating the compound's role in synthesizing potential therapeutic agents (Rodriguez Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006). Another study found that substitution at the 7-position of the chromen-4-one pharmacophore with morpholine led to potent DNA-PK inhibition, highlighting the compound's significance in drug development (Clapham, Rennison, Jones, Craven, Bardos, Golding, Griffin, Haggerty, Hardcastle, Thommes, Ting, & Cano, 2012).

Spectral and DFT Studies

A detailed study provided spectroscopic analysis and quantum mechanical studies of benzopyran analogs, including 7,8-Dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one. This research aimed at understanding the physicochemical properties and interactions with graphene, suggesting its applications in materials science (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).

Neuroprotective Effects

Novel pyrano[3,2-c]chromene derivatives bearing a morpholine moiety were synthesized and evaluated for their neuroprotective effects. Among these, certain compounds showed significant activity against oxidative stress, indicating the compound's potential in neuroprotection and therapy (Sameem, Saeedi, Mahdavi, Nadri, Moghadam, Edraki, Khan, & Amini, 2017).

Green Chemistry Applications

The compound's derivatives were used in the synthesis of chromene incorporated dihydroquinoline derivatives under green conditions. This study demonstrates the compound's utility in promoting environmentally friendly synthetic processes (Reddy, Liên, Reddy, Lim, & Jeong, 2016).

Propriétés

IUPAC Name |

7,8-dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c16-11-2-1-10-9(8-15-3-5-19-6-4-15)7-12(17)20-14(10)13(11)18/h1-2,7,16,18H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFWTCOFBHFVQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711355.png)

![7-Methyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2711363.png)

![N-(Cyanomethyl)-6-phenyl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2711365.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-3,4,5-trimethoxybenzamide](/img/structure/B2711369.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2711377.png)

![Ethyl 3-(2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2711378.png)